![molecular formula C17H24N2O2 B12788222 2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one CAS No. 6965-20-4](/img/structure/B12788222.png)
2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one typically involves the reaction of cyclohexylamine with formaldehyde and dimethylamine, followed by cyclization with a suitable reagent to form the benzoxazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact and enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride is often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The benzoxazine ring structure allows for strong binding interactions with biological macromolecules, contributing to its potency and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
4H-3,1-Benzoxazin-4-one: A structurally related compound with similar biological activities.
Imidazole Derivatives: Compounds with a similar heterocyclic structure and diverse biological properties.
Thiazole Derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one stands out due to its unique combination of a cyclohexylamine moiety and a benzoxazine ring, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
6965-20-4 |
|---|---|
Fórmula molecular |
C17H24N2O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-[1-[(dimethylamino)methyl]cyclohexyl]-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)12-17(10-6-3-7-11-17)16-18-15(20)13-8-4-5-9-14(13)21-16/h4-5,8-9,16H,3,6-7,10-12H2,1-2H3,(H,18,20) |
Clave InChI |
PSQYDTBPLXMLJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1(CCCCC1)C2NC(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


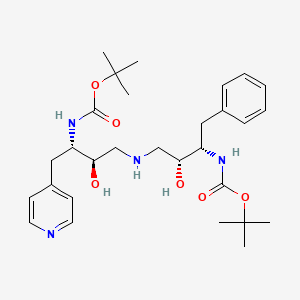
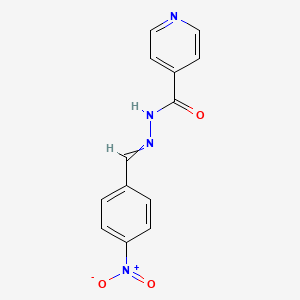
![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
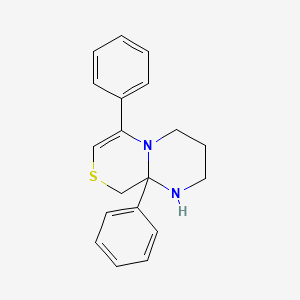

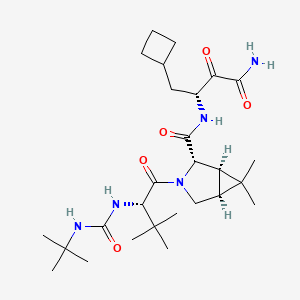
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)



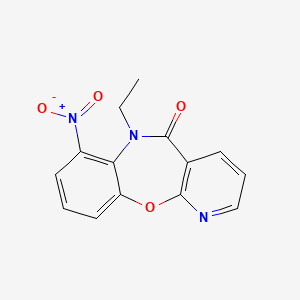
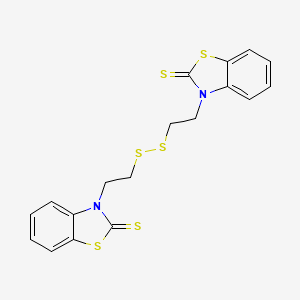
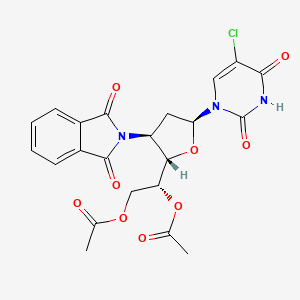
![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)
